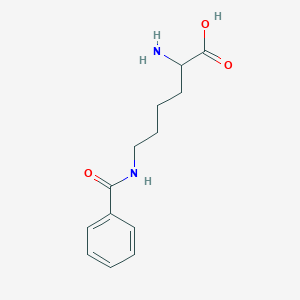

2-Amino-6-benzamidohexanoic acid

説明

2-Amino-6-benzamidohexanoic acid, also known as A6B, is an amino acid derivative. It is used as an intermediate for the preparation of new Schiff bases and 4-thiazolidinone compounds .

Molecular Structure Analysis

The molecular formula of 2-Amino-6-benzamidohexanoic acid is C13H18N2O3 . The exact mass and monoisotopic mass are 250.13174244 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis

2-Amino-6-benzamidohexanoic acid has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of -1.3, indicating its solubility in water and lipids . The compound has a topological polar surface area of 92.4 Ų .科学的研究の応用

Role in Antifibrinolytic Therapy

Tranexamic acid, a synthetic derivative of the amino acid lysine, highlights the importance of amino acid derivatives in medical applications. It operates as an antifibrinolytic agent by inhibiting plasminogen activation and fibrin dissolution, playing a crucial role in managing abnormal bleeding across various medical conditions. The effectiveness of tranexamic acid in reducing blood loss and transfusion requirements in surgeries, as well as its role in gynecological disorders and trauma management, exemplifies the therapeutic applications of amino acid derivatives in enhancing patient outcomes and cost-effectiveness in healthcare (McCormack, 2012).

Pharmaconutrient Potential

Amino acids like leucine have emerged as vital pharmaconutrients, underlining the broader applications of amino acids beyond traditional roles in protein synthesis. Leucine's ability to act as an insulin secretagogue, its role in improving postprandial glycemic control, and its anabolic properties in muscle protein synthesis present a promising avenue for addressing health issues like sarcopenia and type 2 diabetes. These applications point to the potential of amino acids in preventive health and therapeutic interventions (van Loon, 2012).

Synthetic and Biological Interests in Benzazoles

The synthetic chemistry of benzazoles and derivatives, including compounds related to 2-amino-6-benzamidohexanoic acid, demonstrates the intersection of chemistry and biology in developing new pharmacophores. Benzazoles' versatility in exhibiting various biological activities has made them a focal point in medicinal chemistry, aiming to develop new therapeutic agents through innovative synthetic approaches. This review encapsulates the chemical and pharmacological activities associated with benzazoles, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Insights into Amino Acid Racemization

The geochemical applications of amino acid racemization offer a unique perspective on the utility of amino acids in scientific research. This method, based on the racemization of amino acids over geological time, provides a tool for geochronology, contributing to our understanding of the temporal aspects of biological and geological processes. The review by Schroeder and Bada (1976) underscores the interdisciplinary applications of amino acids, bridging chemistry, biology, and earth sciences (Schroeder & Bada, 1976).

Biomedical Applications of Poly(amino acid)s

The development of polymers based on amino acids for biomedical applications illustrates the expansive role of amino acids in advanced materials science. Poly(amino acid)s, derived from natural amino acids, offer biocompatibility, biodegradability, and the potential for metabolic degradation, making them suitable for various biomedical applications, including drug and gene delivery systems. This review highlights the innovative approaches to synthesizing and applying highly branched poly(amino acid) structures, underscoring the fusion of materials science and bioengineering (Thompson & Scholz, 2021).

特性

IUPAC Name |

2-amino-6-benzamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLJWKGAKBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318715 | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-benzamidohexanoic acid | |

CAS RN |

5107-18-6 | |

| Record name | 5107-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-benzamidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)